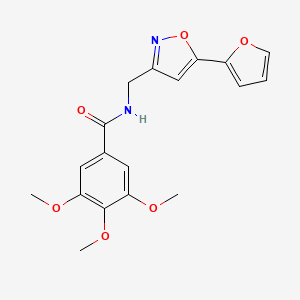

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a furan-2-yl group at position 5 and a methyl-linked 3,4,5-trimethoxybenzamide moiety at position 2.

The compound’s structural uniqueness lies in its isoxazole-furan hybrid system, which differentiates it from related oxadiazole, thiadiazole, or acrylamide-based analogs.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-22-15-7-11(8-16(23-2)17(15)24-3)18(21)19-10-12-9-14(26-20-12)13-5-4-6-25-13/h4-9H,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPKTRPQFXWCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a furan ring, an isoxazole ring, and a trimethoxybenzamide moiety. Its molecular formula is , and it possesses several functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O5 |

| Molecular Weight | 326.34 g/mol |

| CAS Number | 1210231-86-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell:

- Tubulin Polymerization Inhibition : Similar to other benzamide derivatives, this compound has been shown to inhibit tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division and proliferation, making it a candidate for anti-cancer therapy .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), potentially leading to therapeutic effects in inflammatory conditions.

- Selective Cytotoxicity : Research indicates that certain derivatives of this compound exhibit selective cytotoxicity toward cancer cells while sparing normal cells. For instance, derivatives have shown significant inhibition of growth in various cancer cell lines (e.g., MDA-MB-231, HCT-116) with IC50 values ranging from 3.01 to 11.09 μM .

Biological Evaluation

Recent studies have focused on evaluating the antiproliferative effects of this compound against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HT-29 | 9.13 |

| HeLa | 11.09 |

| HEK-293 (normal) | >30 |

These results indicate a promising selectivity for tumor cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

- Antitumor Activity : A study investigating the effects of similar compounds demonstrated significant tumor growth inhibition in vivo models. The mechanism was linked to both vascular disruption and direct cytotoxicity against proliferating cancer cells .

- Inflammation Models : In models of inflammation, compounds with similar structural motifs have shown efficacy in reducing markers of inflammation and modulating immune responses, suggesting that this compound may also possess anti-inflammatory properties worth exploring.

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives:

- Further Research : Continued investigation into its mechanism of action and structure–activity relationships (SAR) is essential for optimizing its efficacy and safety profile.

- Clinical Trials : Future clinical trials will be necessary to evaluate its therapeutic potential in humans and establish dosing regimens.

- Exploration of Derivatives : The synthesis of additional derivatives may yield compounds with enhanced selectivity and potency against specific cancer types or inflammatory diseases.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Isoxazole vs. Oxazolone/Thiadiazole/Oxadiazole Derivatives

The target compound’s isoxazole core contrasts with other heterocyclic systems in the evidence:

- Oxazolone-based amides (e.g., N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)) feature a β-keto-enamine linker between the furan and benzamide groups .

- Thiadiazole derivatives (e.g., N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)) incorporate sulfur, enhancing π-conjugation and altering electronic properties .

- Oxadiazoles (e.g., LMM5 and LMM11) exhibit antifungal activity via thioredoxin reductase inhibition, highlighting the impact of heteroatom substitution on biological targeting .

Table 1: Heterocyclic Core Comparison

Substituent Effects on Physicochemical Properties

Aromatic Amine and Hydrazide Modifications

Variations in the amine/hydrazide substituents significantly influence melting points, solubility, and bioactivity:

- Naphthalen-2-ylamino derivatives (e.g., compound 3 in ) exhibit higher melting points (270–272°C) due to increased aromatic stacking, compared to o-tolylamino analogs (222–224°C) .

- Hydrazide-linked compounds (e.g., 6a in ) show reduced yields (~50%) compared to amine-derived analogs (~57%), reflecting synthetic challenges with bulky substituents .

Methoxy Group Positioning

The 3,4,5-trimethoxybenzamide group is conserved across most analogs, but suggests that N-alkyl substitutions (e.g., N,N-dimethyl) reduce Birch reduction yields, highlighting electronic destabilization effects .

Table 2: Substituent Impact on Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.